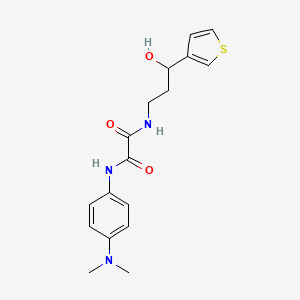

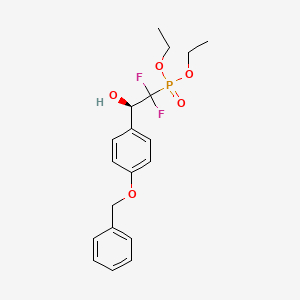

N1-(4-(dimethylamino)phenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-(dimethylamino)phenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide, also known as DMTCP, is a small molecule that has been widely used in scientific research as a cryoprotectant and stabilizer for proteins and other biomolecules. Its unique chemical structure and properties make it an ideal candidate for a variety of applications in the life sciences.

Scientific Research Applications

Analgesic Properties

Compounds with similar structures, particularly those involving dimethylamino groups and cyclohexanone derivatives, have been studied for their narcotic antagonist and potent analgesic properties without antagonist activity. This research demonstrates the nonclassical structure-activity relationships where the dimethylamino group enhances the potency of these compounds as analgesics (Lednicer, von Voigtlander, & Emmert, 1981).

Neurokinin-1 Receptor Antagonism

Studies on compounds featuring dimethylaminomethyl triazolyl units, indicating their high affinity as orally active h-NK(1) receptor antagonists, shed light on their effectiveness in preclinical tests relevant to clinical efficacy in conditions like emesis and depression (Harrison et al., 2001).

Structural Diversity Through Alkylation and Ring Closure

Research involving the alkylation and ring closure reactions of dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride to generate structurally diverse libraries indicates the potential for creating a wide array of compounds with varied biological activities. This process facilitates the synthesis of dithiocarbamates, thioethers, and other heterocyclic compounds (Roman, 2013).

Nonlinear Optical Properties

The synthesis and investigation of compounds with dimethylamino phenyl groups for their nonlinear optical properties highlight the potential for applications in optical device technologies, such as optical limiters. This research explores the transition from saturable absorption to reverse saturable absorption with increased excitation intensity, indicating their suitability for optical applications (Rahulan et al., 2014).

Antidepressant Potential

Compounds structurally related or incorporating dimethylamino groups have been synthesized and evaluated as potential antidepressant agents. This includes the exploration of derivatives with potent reserpine-prevention activity in mice, indicating their potential in the treatment of depression (Clark et al., 1979).

properties

IUPAC Name |

N'-[4-(dimethylamino)phenyl]-N-(3-hydroxy-3-thiophen-3-ylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-20(2)14-5-3-13(4-6-14)19-17(23)16(22)18-9-7-15(21)12-8-10-24-11-12/h3-6,8,10-11,15,21H,7,9H2,1-2H3,(H,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFNVCOADBAOLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-(dimethylamino)phenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B2957647.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-ethoxyethan-1-one](/img/structure/B2957651.png)

![1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2957652.png)

![1-(4-((1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2957654.png)

![2-methyl-4-(prop-2-en-1-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2957660.png)

![N-(2-benzoyl-4-methylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2957661.png)

![N-(2,3,4-trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide hydrochloride](/img/structure/B2957662.png)

![3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2957668.png)